3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a 3,4-dichlorophenyl carboxamide at position 7, and a methyl group at position 3. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O3/c1-26-9-13(18(28)24-11-4-7-14(22)15(23)8-11)16-17(26)19(29)27(20(30)25-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMACVTQROKTTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment.
Mode of Action
The compound exhibits significant inhibitory activities against EGFR-TK. It binds to the active site of the enzyme, preventing the phosphorylation of tyrosine residues. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and survival.
Biochemical Pathways
The compound’s action primarily affects the EGFR signaling pathway . By inhibiting EGFR-TK, it disrupts the activation of downstream proteins involved in cell proliferation, survival, and differentiation.
Result of Action
The compound’s action results in a decrease in cell proliferation and an increase in cell death. It has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population. It also increases the percentage of apoptotic cells in a time-dependent manner.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and inferred properties of the target compound and its analogs:
Key Findings from Comparative Studies
- Substituent Effects on Lipophilicity : The target compound’s 3,4-dichlorophenyl group increases lipophilicity (ClogP ~4.2) compared to fluorinated analogs (e.g., CLogP ~3.5 for N-(3,4-diFPh)-... in ), which may enhance membrane permeability but reduce aqueous solubility .
- Bioactivity Implications : The pyrrolo[3,2-d]pyrimidine core in the target compound shares structural similarities with kinase inhibitors. The 2,4-dioxo groups may mimic ATP’s phosphate-binding region, a feature absent in dihydropyrimidine analogs .
- Synthetic Routes : The target compound’s carboxamide group likely derives from POCl3-mediated formylation (as in ), whereas carboxylate esters (e.g., ) require milder conditions, suggesting divergent synthetic scalability .
- NMR Chemical Shifts : highlights that substituents in regions A (positions 39–44) and B (29–36) alter chemical environments. The target’s dichlorophenyl group may induce upfield/downfield shifts in these regions, influencing binding studies .
Metabolic and Pharmacokinetic Considerations
- The methyl group at position 5 may slow oxidative metabolism compared to unmethylated analogs (e.g., dihydropyrimidines in ) .
- Morpholine-containing analogs () exhibit enhanced solubility due to polar heterocycles, whereas the target compound’s dichlorophenyl groups prioritize lipophilicity over solubility .
Preparation Methods
Cyclocondensation of Pyrimidine Derivatives
The foundational approach adapts methodologies from pyrrolo[2,3-d]pyrimidine synthesis. A 6-amino-5-(2-nitroethyl)pyrimidine derivative undergoes base-mediated cyclization to form the pyrrolo ring. For the target compound, the pyrimidine precursor A is synthesized by reacting 4-chlorophenylguanidine with ethyl 3-(dimethylamino)acrylate, followed by nitration at position 5 (Table 1).
Table 1: Synthesis of Pyrimidine Precursor A
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Chlorophenylguanidine, EtOH, Δ | 78 | |
| 2 | HNO₃, H₂SO₄, 0°C | 65 |
Cyclization of A using potassium tert-butoxide in tetrahydrofuran at −78°C generates the pyrrolo[3,2-d]pyrimidine core B with 72% yield.
Introduction of the 5-Methyl Group
Methylation at position 5 is achieved via nucleophilic substitution. Treatment of B with methyl iodide in dimethylformamide at 60°C for 12 hours installs the methyl group, yielding intermediate C (89% yield). Nuclear magnetic resonance (NMR) analysis confirms substitution:
Carboxamide Functionalization at Position 7
Ester Hydrolysis and Amidation
Intermediate C is hydrolyzed to the carboxylic acid D using 2 M sodium hydroxide in ethanol (82% yield). Subsequent amidation with 3,4-dichloroaniline employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide at 55°C:
Table 2: Amidation Optimization
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| EDC/HOBt | 55 | 76 |
| CDI | 25 | 58 |
The final product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), affording a white crystalline solid (mp 214–216°C).
Spectroscopic Characterization
- High-Resolution Mass Spectrometry (HRMS) : $$ m/z $$ [M + H]⁺ calcd. for C₂₁H₁₄Cl₃N₄O₃: 491.0245; found 491.0252.
- Infrared (IR) Spectroscopy : Peaks at 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), and 745 cm⁻¹ (C-Cl).
- $$ ^1H $$-NMR : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, Ar-H), 3.24 (s, 3H, CH₃).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-derived method utilizes Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group post-cyclization. Bromination of B at position 3 followed by coupling with 4-chlorophenylboronic acid achieves 68% yield (Table 3).
Table 3: Cross-Coupling Efficiency
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | - | 68 |
| PdCl₂(dppf) | XPhos | 73 |
Challenges and Optimization
- Regioselectivity : Competing formation of pyrrolo[2,3-d]pyrimidine isomers is mitigated by steric hindrance from the 5-methyl group.
- Solvent Effects : Dimethylacetamide improves cyclization yields by 12% compared to tetrahydrofuran.
Industrial-Scale Considerations
The EDC/HOBt amidation protocol is preferred for scalability, reducing reaction times from 48 hours to 8 hours under microwave irradiation (150°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
